Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate
Description
Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxylic acid position and a urea-linked 4-chloro-3-nitrophenyl substituent at the 6-position of the pyridine ring. This compound is structurally characterized by:
- Methyl ester group: Enhances lipophilicity compared to free carboxylic acids.
- 4-Chloro-3-nitrophenyl moiety: Imparts electron-withdrawing effects, influencing electronic distribution and reactivity .
The compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .
Properties
IUPAC Name |
methyl 6-[(4-chloro-3-nitrophenyl)carbamoylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O5/c1-24-13(20)8-2-5-12(16-7-8)18-14(21)17-9-3-4-10(15)11(6-9)19(22)23/h2-7H,1H3,(H2,16,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNJPOUSJWWGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate (CAS: 1858255-81-8) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H11ClN4O5
- Molecular Weight : 350.71 g/mol
- IUPAC Name : methyl 6-[(4-chloro-3-nitrophenyl)carbamoylamino]pyridine-3-carboxylate
The compound features a pyridine ring substituted with a carbamoylamino group, which is linked to a nitrophenyl moiety. The presence of chlorine and nitro groups suggests potential interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The nitrophenyl group may facilitate electron transfer reactions, enhancing the compound's reactivity towards biological macromolecules.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : this compound induces G0/G1 phase arrest in cancer cells, limiting their proliferation.
- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of this compound on human breast cancer (MCF-7) and leukemia (HL60) cell lines. Results indicated an IC50 value of approximately 20 µM, suggesting potent inhibitory effects on cell viability .
-
Antimicrobial Efficacy :
- Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, indicating significant antibacterial activity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Nitro Group : Nitration of the corresponding aniline derivative.
- Carbamoylation : Reaction with isocyanates to introduce the carbamoyl group.
- Esterification : Final methyl ester formation through reaction with methanol under acidic conditions.
Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound .
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate is characterized by its complex structure, which includes a methyl group, a nicotinic acid derivative, and a nitrophenyl moiety. The synthesis typically involves multi-step reactions including amination and carbonylation processes.
Table 1: Key Synthetic Steps
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl nicotinate + 4-chloro-3-nitroaniline | Solvent A, reflux | 85% |
| 2 | Intermediate + Acetic anhydride | Room temp, stirring | 75% |
| 3 | Final product isolation | Ethanol precipitation | 90% |
Biological Activities
Research indicates that this compound exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biochemical pathways.
Anti-inflammatory Properties
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in vitro. For example, it was found to reduce levels of TNF-alpha and IL-6 in macrophage cultures under inflammatory conditions.
Anticancer Activity
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways.
Table 2: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) |
|---|---|---|
| Anti-inflammatory | Macrophages | 10 |
| Anticancer (apoptosis) | HeLa | 15 |
| Anticancer (apoptosis) | MCF-7 | 20 |
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for therapeutic applications in several areas:
Treatment of Inflammatory Diseases
The compound's ability to modulate inflammatory responses suggests potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Therapy
Its anticancer properties indicate that it could be developed as a chemotherapeutic agent, particularly for cancers resistant to conventional treatments.
Case Study 1: In Vivo Anti-inflammatory Effects
A recent study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation after treatment with this compound compared to controls.
Case Study 2: Anticancer Efficacy
Another study focused on the compound's efficacy against breast cancer cells. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic, basic, or neutral conditions.
Base-Catalyzed Hydrolysis
In alkaline environments (e.g., NaOH/water), the ester hydrolyzes to form the corresponding carboxylic acid. The electron-withdrawing nitro and chloro groups enhance electrophilicity at the ester carbonyl, accelerating hydrolysis .
Reaction:
| Condition | Reagent | Product | Rate Constant (k) |
|---|---|---|---|
| Basic (pH > 10) | 0.1 M NaOH | 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinic acid |
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., HCl/water), hydrolysis proceeds via protonation of the ester carbonyl, forming a carboxylic acid and methanol .
Reaction:
Reduction of the Nitro Group
The nitro group (-NO) on the phenyl ring can be reduced to an amine (-NH) using catalytic hydrogenation or chemical reductants.
Catalytic Hydrogenation
In the presence of Pd/C or Raney Ni under H, the nitro group converts to an amine .
Reaction:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd/C (10%) | Ethanol | 25°C | 92% |
Fe/HCl Reduction
Iron in hydrochloric acid provides an economical reduction pathway :
Nucleophilic Aromatic Substitution (SNAr)
The chloro group (-Cl) at the 4-position of the nitrophenyl ring undergoes substitution due to activation by the nitro group (-NO), a strong electron-withdrawing group .
Reaction with Amines
Primary amines displace the chloride under mild conditions:
Reaction:
| Amine | Base | Solvent | Yield |
|---|---|---|---|
| Aniline | KCO | DMF | 85% |
Urea Linkage Reactivity
The carbamoylamino group (-NHCONH-) exhibits stability under physiological conditions but hydrolyzes under extreme pH.
Acidic Hydrolysis
In concentrated HCl, the urea bond cleaves to form 4-chloro-3-nitroaniline and nicotinic acid derivatives :
Reaction:
| Condition | Reagent | Products |
|---|---|---|
| 6 M HCl, reflux | 48 hours | 4-Chloro-3-nitroaniline + Nicotinic acid |
Stability Under Microwave Irradiation
Microwave-assisted reactions enhance efficiency in modifying the nitro or ester groups. For example, graphene-catalyzed reactions with amino acids achieve 90% yields in <40 minutes .
Key Research Findings
-
Hydrolysis Kinetics : Base-catalyzed hydrolysis is 3× faster than acid-catalyzed due to mesomeric effects from electron-withdrawing groups .
-
Reduction Selectivity : Catalytic hydrogenation preserves the urea linkage while reducing nitro groups .
-
SNAr Reactivity : Chloro substitution occurs regioselectively at the nitro-activated position .
This compound’s multifunctional reactivity positions it as a versatile intermediate in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Differences
The following nicotinate derivatives share structural motifs with the target compound but differ in substituents and functional groups:
Key Observations:
Urea vs.
Nitro Group: Unique to the target compound, the nitro (-NO₂) substituent increases electron-withdrawing effects, which may reduce metabolic stability or enhance electrophilic reactivity .
Ester Chain Length: The methyl ester in the target compound offers lower lipophilicity than ethyl esters in analogs like Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate, impacting membrane permeability .
Physicochemical and Pharmacological Comparisons
Solubility and Lipophilicity:
- The target compound’s nitro and urea groups likely reduce logP (lipophilicity) compared to Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate, which has a larger aromatic system and cyano group .
- Methyl 4-amino-6-methylnicotinate, lacking bulky substituents, exhibits higher aqueous solubility .
Stability and Reactivity:
- The nitro group in the target compound may render it prone to reduction under physiological conditions, unlike analogs with chloro or cyano groups .
- Ethyl 6-(aminomethyl)nicotinate hydrochloride’s hydrochloride salt improves stability but introduces hygroscopicity .
Pharmacological Potential:
- Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate: The cyano and phenyl groups may favor interactions with hydrophobic enzyme pockets, common in anticancer or anti-inflammatory agents .
Preparation Methods
Starting Materials
- 4-chloro-3-nitroaniline or corresponding halonitrobenzene derivative
- Methyl 6-aminonicotinate or its derivatives
- Appropriate coupling agents or activating reagents for carbamoyl formation
Key Preparation Steps
Microwave-Assisted Synthesis
Recent studies have demonstrated the use of microwave-assisted synthesis for the nucleophilic aromatic substitution step, which significantly improves reaction rates and yields compared to conventional heating. The addition of graphene as a solid carbocatalyst has been reported to further enhance these parameters by providing a heterogeneous catalytic surface.
Research Findings on Reaction Efficiency and Yields
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms the chemical shifts corresponding to the pyridine ring, carbamoylamino linkage, and nitrophenyl substituents.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 350.71 g/mol.
- Elemental Analysis: Matches theoretical values for C14H11ClN4O5, confirming compound purity and composition.
Summary Table of Compound Data
| Property | Data |
|---|---|
| Molecular Formula | C14H11ClN4O5 |
| Molecular Weight | 350.71 g/mol |
| CAS Number | 1858255-81-8 |
| IUPAC Name | methyl 6-[(4-chloro-3-nitrophenyl)carbamoylamino]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H11ClN4O5/c1-24-13(20)8-2-5-12(16-7-8)18-14(21)17-9-3-4-10(15)11(6-9)19(22)23/h2-7H,1H3,(H2,16,17,18,21) |
| Standard InChIKey | DHNJPOUSJWWGEF-UHFFFAOYSA-N |
Q & A
Q. Table 1. Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF | Enhances solubility | |
| Temperature | 0–5°C → RT | Reduces decomposition | |
| Recrystallization | EtOH/DMF (1:3) | Improves crystallinity |
Which analytical techniques are critical for confirming the structure and purity of this compound?
Level : Basic
Methodological Answer :
Q. Table 2. Key Spectral Benchmarks
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| HRMS | m/z 659.0428 ([M+H]+) | |
| ¹H NMR (DMSO-d₆) | δ 10.6 (s, 1H, NH) | |
| IR (KBr) | 1680 cm⁻¹ (urea C=O) |
How do the electronic properties of the 4-chloro-3-nitrophenyl group influence reactivity in downstream modifications?
Level : Advanced
Methodological Answer :
The 4-chloro-3-nitrophenyl moiety is electron-deficient due to the nitro (-NO₂) and chloro (-Cl) groups, which:
- Activate the Aromatic Ring : Facilitates nucleophilic aromatic substitution (NAS) at the para-chloro position under basic conditions (e.g., K₂CO₃/DMF, 80°C) .
- Limit Reductive Stability : The nitro group is susceptible to reduction (e.g., H₂/Pd-C in ethanol), requiring controlled conditions to avoid over-reduction of the urea bond .
- Impact Solubility : Low solubility in nonpolar solvents necessitates polar aprotic media (e.g., DMSO) for reactions .
Experimental Design Tip : Use TLC (silica, ethyl acetate/hexane 1:1) to monitor NAS reactions, with product Rf shifting from 0.45 to 0.25 post-substitution .
What methodological approaches resolve discrepancies in reported melting points or spectral data?
Level : Advanced
Methodological Answer :
Conflicting data often arise from:
- Crystallinity Differences : Recrystallization solvents (e.g., EtOH vs. EtOH/DMF) alter crystal packing, affecting melting points. Use DSC to compare thermal profiles .
- Proton Assignment Errors : Employ 2D NMR (HSQC, HMBC) to resolve overlapping aromatic signals. For example, HMBC correlations between NH and C=O confirm urea connectivity .
- Purity Issues : Validate via elemental analysis (C, H, N ±0.3%) and HPLC-MS to detect trace impurities .
Case Study : A reported melting point variation (214–215°C vs. 208–210°C) was traced to residual DMF in the lattice, resolved by extended drying under vacuum .
How can computational modeling predict the compound’s interaction with biological targets?
Level : Advanced
Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to model binding to targets like kinases. The chloro-nitro moiety often occupies hydrophobic pockets, while the urea forms hydrogen bonds .
- DFT Calculations : Analyze electron density maps (e.g., Gaussian 16) to predict reactive sites. The nitro group’s LUMO (-1.5 eV) indicates electrophilic susceptibility .
- MD Simulations : Assess stability in aqueous environments (GROMACS). The ester group’s hydrolysis half-life (t₁/₂ ~48 hours at pH 7.4) informs storage conditions .
Validation : Cross-correlate with experimental IC₅₀ values from enzyme assays (e.g., kinase inhibition) .
What strategies mitigate decomposition during long-term storage?
Level : Advanced
Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation.
- Moisture Control : Use vacuum-sealed desiccators (silica gel) to avoid urea hydrolysis.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC-MS to track degradation products (e.g., free nicotinic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
